Comparative Cellular Potency in Medulloblastoma and Primary Neuronal Models (pIC50)
In a head-to-head pharmacological comparison across multiple Smo-dependent assays, PF-5274857 demonstrates a distinct cellular potency profile relative to other advanced Smo antagonists. In rat cerebellar granule neuron precursor (CGNP) proliferation assays, a model system for SHH-subgroup medulloblastoma, PF-5274857 exhibited a pIC50 of 8.34 ± 0.09, which is numerically higher than that of the FDA-approved agent vismodegib (GDC-0449; pIC50 = 8.01 ± 0.17) and comparable to glasdegib (PF-04449913; pIC50 = 8.01 ± 0.08) [1]. In the DAOY human medulloblastoma cell line assay for Gli1 mRNA inhibition, PF-5274857 showed a pIC50 of 7.97 ± 0.11, again surpassing vismodegib (pIC50 = 7.48 ± 0.11) and aligning closely with sonidegib (LDE-225; pIC50 = 7.96 ± 0.15) [1].
| Evidence Dimension | Cellular potency (pIC50) in Smo-dependent assays |
|---|---|
| Target Compound Data | CGNP proliferation pIC50 = 8.34 ± 0.09; DAOY Gli1 mRNA inhibition pIC50 = 7.97 ± 0.11 |
| Comparator Or Baseline | Vismodegib (GDC-0449): CGNP pIC50 = 8.01 ± 0.17, DAOY pIC50 = 7.48 ± 0.11. Sonidegib (LDE-225): DAOY pIC50 = 7.96 ± 0.15. |
| Quantified Difference | PF-5274857 is 2.1-fold more potent than vismodegib in the CGNP assay (pIC50 difference = 0.33). In DAOY cells, PF-5274857 is 3.1-fold more potent than vismodegib (pIC50 difference = 0.49). |
| Conditions | Rat CGNP cell proliferation (³H-thymidine incorporation) and human DAOY medulloblastoma cell Gli1 mRNA quantification (qPCR), performed in parallel under identical experimental conditions. |
Why This Matters
This direct comparative dataset enables precise benchmarking against the most clinically advanced Smo antagonists, informing selection for experiments requiring specific cellular potency thresholds and enabling accurate interpretation of relative compound activity in medulloblastoma and neural precursor cell contexts.
- [1] Lauressergues, E., Heusler, P., Lestienne, F., Troulier, D., Rauly-Lestienne, I., Tourette, A., Ailhaud, M.-C., Cathala, C., Tardif, S., Denais-Laliève, D., Calmettes, M.-T., Degryse, A. D., Dumont, J. A., & de Vries, L. (2016). Pharmacological evaluation of a series of smoothened antagonists in signaling pathways and after topical application in a depilated mouse model. Pharmacology Research & Perspectives, 4(2), e00214. (Data from Table 1) View Source
